molecular formula C13H6Cl2OS B1367395 1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride CAS No. 85992-25-2

1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride

Cat. No. B1367395
CAS RN: 85992-25-2
M. Wt: 281.2 g/mol
InChI Key: PZXYENQSPILCEN-UHFFFAOYSA-N
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Description

“1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride” is a chemical compound with the CAS Number: 85992-25-2 . It has a molecular weight of 282.17 . The InChI code for this compound is 1S/C13H7Cl2OS/c14-11-10-8-4-2-1-3-7(8)5-6-9(10)17-12(11)13(15)16/h1-6,17H .


Molecular Structure Analysis

The molecular formula of “1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride” is C13H6Cl2OS . Its average mass is 281.157 Da and its monoisotopic mass is 279.951630 Da .


Physical And Chemical Properties Analysis

The storage temperature for “1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride” is between 2 to 8 degrees Celsius .

Scientific Research Applications

Crystal Structure Analysis

1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride, a derivative of benzo[b]thiophene, has been synthesized and its crystal structure analyzed. This compound, obtained from cinnamic acid and thionyl chloride, was characterized using single crystal X-ray structure determination, revealing interactions and packing structures dominated by Van der Waals forces (Tarighi et al., 2009).

Synthesis of Derivatives and Antimicrobial Activities

It serves as an intermediate for synthesizing various derivatives like carbamates, ureas, semicarbazides, and pyrazoles, which exhibit antimicrobial and analgesic activities. These derivatives have been synthesized and evaluated, showcasing the versatility of the compound in medicinal chemistry (Kumara et al., 2009).

Alkylation and Reduction

Another application includes its use in the synthesis of 2-alkylbenzo[b]thiophenes. Treating this compound with various reagents leads to the formation of ketones and tertiary alcohols, which are then reduced to yield 2-alkylbenzo[b]thiophenes (Savinov et al., 1984).

Preparation of Carboxamides and Imidazolones

Reactions with 2-alkyl-2-aminopropanamides have been used to prepare carboxamides and 4,5-dihydro-1H-imidazol-5-ones from this compound, further demonstrating its role in the synthesis of novel organic compounds (Sedlák et al., 2008).

Synthesis of Photocyclization Products

It has been used for the synthesis of [1]benzothienonaphthyridines, highlighting its potential in creating complex molecular structures through photocyclization reactions (Kudo et al., 1987).

Mechanistic Insights in Synthesis

The reactivity of this compound has been studied to understand the synthesis of chlorobenzo[b]thiophenes and its mechanistic aspects, contributing to the knowledge in organic synthetic methods (Han et al., 2011).

Conversion to Other Derivatives

Its reaction with other compounds provides a general procedure for preparing derivatives like acids, esters, and amines, showcasing its utility in the preparation of various organic substances (Wright & Brabander, 1971).

Molecular Structure Determination

The molecular structure and conformational composition of related compounds like thiophene-2-carbonyl chloride have been determined, offering insights into the molecular configurations and stability of these compounds (Hagen, 1986).

Synthesis of Dithiocarbonic Derivatives

The synthesis and reaction behavior of dithiocarbonic derivatives from this compound have been explored, further expanding its application in organic synthesis (Richter et al., 1984).

properties

IUPAC Name

1-chlorobenzo[e][1]benzothiole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2OS/c14-11-10-8-4-2-1-3-7(8)5-6-9(10)17-12(11)13(15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXYENQSPILCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=C(S3)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20522335
Record name 1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride

CAS RN

85992-25-2
Record name 1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride
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1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride
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1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride
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1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride
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1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride
Reactant of Route 6
1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride

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